molecular formula C23H28N4O3 B2510821 N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-phenyloxalamide CAS No. 922557-12-8

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-phenyloxalamide

Cat. No.: B2510821
CAS No.: 922557-12-8
M. Wt: 408.502
InChI Key: RZROPHSRVNORBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-phenyloxalamide is a useful research compound. Its molecular formula is C23H28N4O3 and its molecular weight is 408.502. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Compounds with similar structural motifs have been developed as neurokinin-1 (NK1) receptor antagonists, showing potential for clinical use in treating emesis and depression due to their high affinity and long duration of action. These compounds exhibit significant solubility in water, which enhances their oral bioavailability and intravenous administration potential (Harrison et al., 2001).

HIV-1 Replication Inhibitors

Research into similar molecular structures has identified novel derivatives as potent inhibitors of HIV-1 replication. These findings are crucial for developing new therapeutic agents against HIV-1, providing a basis for further exploration of structurally related compounds (Che et al., 2015).

CB2 Cannabinoid Receptor Agonism

Studies on compounds structurally akin to the molecule have led to the discovery of potent and selective agonists of the CB2 cannabinoid receptor. Such compounds exhibit in vivo efficacy in models of neuropathic pain after oral administration, indicating their potential in pain management strategies (Chu et al., 2009).

Fluorescent Probes for Hypoxic Cells

Innovative fluorescent probes based on similar morpholine derivatives have been developed for the selective detection of hypoxic cells or nitroreductase activity. These probes demonstrate high selectivity, sensitivity, and no cytotoxicity, offering promising tools for imaging the hypoxic status of tumor cells in biomedical research (Feng et al., 2016).

QSAR Analysis of Antioxidants

Quantitative Structure-Activity Relationship (QSAR) studies on related compounds have identified significant correlations between molecular descriptors and antioxidant activity. These analyses can predict antioxidant activity and guide the design of new potential antioxidants, highlighting the importance of structural elements such as the morpholine group in modulating biological activity (Drapak et al., 2019).

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-26-10-9-18-15-17(7-8-20(18)26)21(27-11-13-30-14-12-27)16-24-22(28)23(29)25-19-5-3-2-4-6-19/h2-8,15,21H,9-14,16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZROPHSRVNORBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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